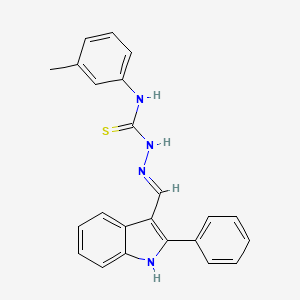
2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(m-tolyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(m-tolyl)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of an indole ring, a phenyl group, and a hydrazinecarbothioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(m-tolyl)hydrazinecarbothioamide typically involves the condensation of 2-phenylindole-3-carbaldehyde with N-(m-tolyl)hydrazinecarbothioamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(m-tolyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazinecarbothioamide derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(m-tolyl)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(m-tolyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-Phenyl-1H-indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide
- 2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(p-tolyl)hydrazinecarbothioamide
- 2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(o-tolyl)hydrazinecarbothioamide
Uniqueness
2-((2-Phenyl-1H-indol-3-yl)methylene)-N-(m-tolyl)hydrazinecarbothioamide is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s properties compared to its analogs, making it a valuable subject of study in various research fields.
Propiedades
Fórmula molecular |
C23H20N4S |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-3-[(E)-(2-phenyl-1H-indol-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C23H20N4S/c1-16-8-7-11-18(14-16)25-23(28)27-24-15-20-19-12-5-6-13-21(19)26-22(20)17-9-3-2-4-10-17/h2-15,26H,1H3,(H2,25,27,28)/b24-15+ |
Clave InChI |
JGCPCXVALBEGDE-BUVRLJJBSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)
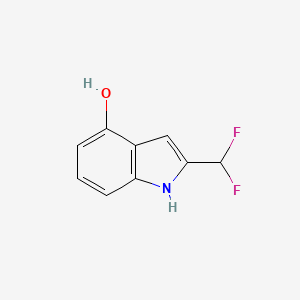
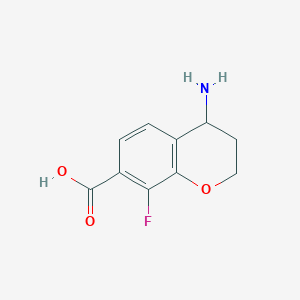
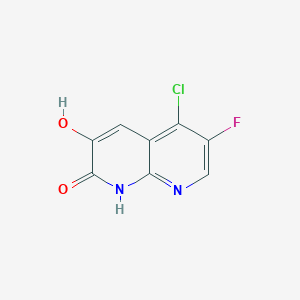
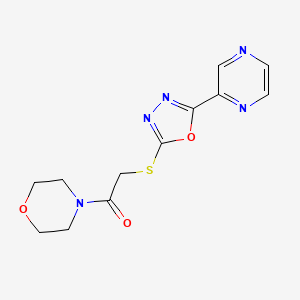
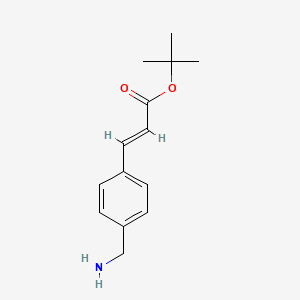

![1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one](/img/structure/B13115491.png)
![5-Nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B13115498.png)
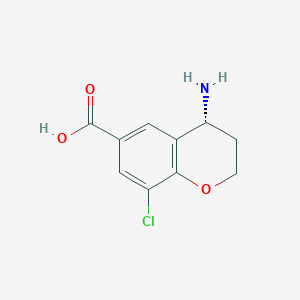
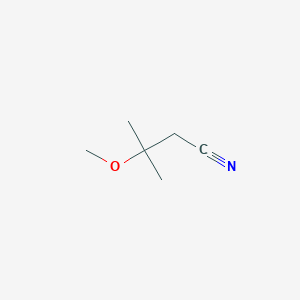
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)
